Proline, 3,3-dimethyl-, methyl ester (9CI)
Description
Significance of Proline and its Structural Analogues in Biologically Relevant Systems
Proline is a unique proteinogenic amino acid because its side chain cyclizes back onto the backbone nitrogen, forming a five-membered pyrrolidine (B122466) ring. nih.gov This feature makes it the only amino acid with a secondary amine incorporated into the peptide backbone, a characteristic that has profound implications for the structure and function of peptides and proteins. nih.gov
The cyclic structure of proline imparts exceptional conformational rigidity compared to other amino acids. nih.gov This rigidity has several key consequences for protein architecture:
Backbone Angle Restriction: The pyrrolidine ring locks the backbone dihedral angle φ (phi) at approximately -65° (± 25°), significantly limiting the conformational freedom of the polypeptide chain. nih.govnih.gov
Secondary Structure Disruption: Proline is often referred to as a "helix breaker" because its rigid structure and lack of an amide hydrogen donor disrupt the regular hydrogen-bonding patterns of α-helices and β-sheets. nih.gov
Turn Induction: Despite being a disruptor of regular secondary structures, proline is frequently found in β-turns, where it facilitates the sharp reversals in the direction of the polypeptide chain necessary for the compact, globular folding of proteins. nih.govnih.gov
Cis-Trans Isomerization: The peptide bond preceding a proline residue (the Xaa-Pro bond) has a relatively low energy barrier between the cis and trans conformations. worldscientific.com While most peptide bonds are overwhelmingly in the more stable trans state, the Xaa-Pro bond can exist in the cis conformation in a significant population (around 10-30%), a feature that is critical for the rate-limiting steps of protein folding and the regulation of biological activity. worldscientific.commdpi.com
Polyproline Helices: Sequences of multiple proline residues can form unique helical structures known as polyproline I (PPI) and polyproline II (PPII) helices, which are crucial structural motifs in proteins like collagen and are involved in protein-protein recognition. nih.govnih.govnih.gov
| Feature | Description | Impact on Peptide/Protein Structure |
| Cyclic Side Chain | Forms a five-membered pyrrolidine ring connected to the backbone nitrogen. | Creates a secondary amine in the peptide backbone. |
| Φ Angle Restriction | The dihedral angle Φ is locked at approximately -65° ± 25°. | Reduces local conformational flexibility of the polypeptide chain. nih.govnih.gov |
| Hydrogen Bond Donor | Lacks an amide proton when in a peptide bond. | Cannot act as a hydrogen bond donor, disrupting α-helices and β-sheets. nih.gov |
| Cis/Trans Isomerism | Lower energy barrier for the isomerization of the preceding peptide bond. | Allows for a significant population of cis conformers, crucial for folding and function. worldscientific.com |
| Structural Motif | Commonly found in β-turns and polyproline helices. | Facilitates chain reversal and forms unique recognition domains. nih.govnih.gov |
The unique structural properties of proline have made it a prime target for chemical modification. The synthesis of proline analogues is a key strategy in peptide and protein engineering aimed at achieving specific therapeutic or biotechnological goals. nih.govworldscientific.com The rationale for creating these analogues includes:
Conformational Control: By introducing substituents onto the proline ring, researchers can impose additional steric and stereoelectronic effects. nih.gov These modifications can bias the ring's puckering (the out-of-plane twisting of the ring atoms) and the cis-trans isomerism of the Xaa-Pro bond, thereby stabilizing specific secondary structures like β-turns or helices. nih.govnih.gov
Enhanced Stability: The incorporation of conformationally constrained amino acid surrogates can make peptides more resistant to proteolytic degradation, a major limitation for the therapeutic use of native peptides. worldscientific.com
Improved Bioactivity: By locking a peptide into its bioactive conformation—the specific three-dimensional shape required to bind to a receptor or enzyme—proline analogues can lead to compounds with improved selectivity and potency. worldscientific.com
Probing Structure-Function Relationships: Functionally diverse proline derivatives serve as molecular probes to investigate how specific structural changes affect biological activity. nih.gov For example, fluorinated prolines are used for their strong stereoelectronic effects and as probes for ¹⁹F NMR studies. nih.gov
The Unique Role of 3,3-Disubstituted Prolines in Conformational Restriction
While substitutions at various positions on the proline ring (C2, C4, C5) have been extensively studied, substitution at the C3 position offers a distinct method for influencing peptide conformation. The introduction of substituents at C3, particularly gem-disubstitution (having two substituents on the same carbon), imposes severe steric constraints that dramatically limit the available conformational space. mdpi.comnih.gov
The compound "Proline, 3,3-dimethyl-, methyl ester (9CI)" is a member of this class. The presence of two methyl groups at the C3 position creates a significant steric clash that heavily influences the pyrrolidine ring pucker. The puckering of the proline ring is typically described as an equilibrium between two major conformations: Cγ-exo (down-puckering) and Cγ-endo (up-puckering). nih.govresearchgate.netrsc.org
Research on mono-substituted 3-methylprolines has shown that the stereochemistry of the substituent dictates the preferred pucker. A cis-3-methyl group (relative to the carboxyl group) stabilizes the Cγ-endo pucker and severely restricts the ψ (psi) dihedral angle through steric interactions. mdpi.com In the case of a 3,3-dimethyl substitution, these steric effects are amplified, effectively locking the ring into a highly biased conformation. This rigidification of the ring structure translates directly to a more defined and restricted backbone conformation in any peptide containing this analogue.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3,3-dimethylpyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2)4-5-9-6(8)7(10)11-3/h6,9H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFBTXPJZYQWJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3,3 Dimethylproline Methyl Ester and Its Precursors
Chemoenzymatic and Stereoselective Synthesis Approaches
Modern synthetic chemistry often leverages a combination of enzymatic and chemical reactions to achieve high levels of stereoselectivity, which is crucial for the synthesis of chiral molecules like proline derivatives.
Chemoenzymatic synthesis represents a powerful strategy for obtaining enantiomerically pure compounds. nih.govnih.gov One common approach is the kinetic resolution of a racemic mixture using enzymes. In the context of proline derivatives, an enzyme such as a lipase (B570770) or esterase could be employed for the enantioselective hydrolysis of a racemic mixture of 3,3-dimethylproline methyl ester. The enzyme would selectively catalyze the hydrolysis of one enantiomer (e.g., the L-enantiomer) to its corresponding carboxylic acid, leaving the other enantiomer (e.g., the D-enantiomer) as the unreacted methyl ester. The resulting mixture of the carboxylic acid and the ester can then be separated by standard chemical techniques. This method is particularly valuable as it can provide access to both enantiomers of the target compound from a single racemic precursor. While this specific application to 3,3-dimethylproline methyl ester is not extensively detailed in the provided sources, the principle is a cornerstone of chemoenzymatic synthesis for chiral amino acid esters. elsevierpure.com
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-nitrogen bonds. nih.gov These strategies have been applied to the synthesis of 3-substituted prolines. nih.govmdpi.com One approach begins with a 3-hydroxyproline (B1217163) derivative, which is oxidized to the corresponding 3-oxo-(S)-2-proline methyl ester. This ketone can then be converted into an enol triflate. The resulting vinyl triflate is a versatile intermediate for various palladium-mediated coupling reactions, such as the Suzuki or Stille coupling, allowing the introduction of a wide array of substituents at the C3 position. nih.gov
More recent advancements include the direct C(sp³)–H functionalization at the unactivated 3-position of proline derivatives using palladium catalysis. acs.orgacs.org This method uses a directing group to guide the palladium catalyst to the C3-position, enabling the direct arylation or vinylation with aryl or vinyl iodides. This strategy affords cis-2,3-disubstituted pyrrolidines with high stereospecificity and yield, streamlining the synthesis of complex proline analogues. acs.orgacs.org
Table 1: Palladium-Catalyzed C-H Functionalization at the 3-Position of Proline Derivatives
| Reactant 1 (Proline Derivative) | Reactant 2 (Aryl Iodide) | Catalyst System | Product | Yield | Reference |
| N-(8-quinolinyl)amide of proline | 4-Iodoanisole | Pd(OAc)₂ | 3-(4-methoxyphenyl)proline derivative | High | acs.org |
| N-(8-quinolinyl)amide of proline | 3-Iodopyridine | Pd(OAc)₂ | 3-(pyridin-3-yl)proline derivative | High | acs.org |
Organocuprate reagents, also known as Gilman reagents, are soft nucleophiles that are highly effective for 1,4-conjugate addition reactions to α,β-unsaturated carbonyl compounds. numberanalytics.comwikipedia.orgyoutube.comorganicchemistrytutor.com This reactivity is harnessed in the stereoselective synthesis of 3-substituted prolines. nih.govmdpi.com The strategy typically involves a chiral α,β-unsaturated ester derived from a precursor like Garner's aldehyde. nih.govmdpi.com The highly diastereoselective 1,4-addition of a dialkylcuprate, such as lithium dimethylcuprate (LiCu(CH₃)₂), to this unsaturated ester introduces an alkyl group at the β-position (which becomes the C3 of the proline ring). nih.gov The resulting linear precursor is then cyclized to form the corresponding cis-3-substituted proline derivative. nih.govmdpi.com This method provides excellent control over the stereochemistry at the C3 position.
Multi-Step Chemical Synthesis Routes
Classical organic synthesis often relies on multi-step sequences to construct complex molecular architectures from simpler, readily available starting materials.
The ester enolate Claisen rearrangement is a powerful C-C bond-forming reaction that proceeds with a high degree of stereocontrol. nih.gov This rearrangement has been successfully applied in the synthesis of complex proline derivatives. nih.govnih.govacs.org The process involves the formation of a silyl (B83357) ketene (B1206846) acetal (B89532) from a proline ester containing an allylic alcohol moiety. The key rearrangement step occurs through a chair-like transition state, effectively transferring the chirality from the starting material to the newly formed stereocenter. nih.gov This methodology has been instrumental in creating α-substituted proline derivatives and has been explored in the context of synthesizing complex natural products containing a substituted pyrrolidine (B122466) core. nih.govacs.org
A highly effective and direct route for synthesizing 3,3-dimethylproline precursors involves the regioselective enolization and subsequent alkylation of a 4-oxoproline derivative. mdpi.comacs.orgfigshare.com This method typically starts from the readily available (2S,4R)-hydroxyproline. acs.org The proline nitrogen is protected with a bulky group, such as the 9-phenylfluoren-9-yl (PhFl) group, which is crucial for preventing racemization at the α-carbon during the enolization step. acs.org The 4-hydroxy group is then oxidized to a ketone, yielding a 4-oxo-N-(PhFl)proline ester. acs.org
The key step is the regioselective formation of the enolate at the C3 position, away from the nitrogen-bearing carbon. acs.org Treatment with a strong, non-nucleophilic base like potassium bis(trimethylsilyl)amide (KHMDS) generates the desired enolate. acs.org Subsequent alkylation with an alkyl halide, such as iodomethane, introduces the first methyl group. A second enolization and alkylation step under similar conditions installs the second methyl group, affording the 3,3-dimethyl-4-oxo-N-(PhFl)proline ester in excellent yield. acs.org This gem-dimethylated product is a direct precursor to 3,3-dimethylproline derivatives.
Table 2: Regioselective Alkylation of 4-Oxo-N-(PhFl)proline Benzyl (B1604629) Ester
| Base | Alkylating Agent | Product | Yield | Reference |
| KN(SiMe₃)₂ | Iodomethane (excess) | 3,3-dimethyl-4-oxo-N-(PhFl)proline benzyl ester | Excellent | acs.org |
Intramolecular Cyclization Reactions in Pyrrolidine Core Construction
The formation of the pyrrolidine ring is a critical step in the synthesis of 3,3-dimethylproline derivatives. Intramolecular cyclization reactions offer a powerful approach to construct this five-membered heterocyclic system with control over stereochemistry.
One notable strategy involves the cyclization of linear precursors containing both the nitrogen atom and the carbon backbone of the target pyrrolidine. For instance, the intramolecular addition of a nitrogen nucleophile to an appropriately substituted alkene or alkyne can forge the crucial C-N bond of the ring. The presence of the gem-dimethyl group on the precursor chain directs the cyclization to form the desired 3,3-disubstituted pyrrolidine. The reaction conditions for these cyclizations, such as the choice of base and solvent, are critical for achieving high yields and selectivity. nih.gov
Another elegant approach is the amino-zinc-ene-enolate cyclization. nih.gov This method has been successfully applied to the synthesis of various substituted prolines. nih.gov While not explicitly detailed for the 3,3-dimethyl derivative, the methodology holds promise. It involves the intramolecular carbometallation of an N-homoallyl-α-amino ester, which generates a cyclic organozinc reagent. This intermediate can then be trapped with electrophiles to introduce further functionality. The stereochemical outcome of the cyclization is often controlled by a chiral auxiliary, allowing for the enantioselective synthesis of proline analogs. nih.gov
Furthermore, radical cyclizations of glycine-derived precursors represent another avenue for constructing the pyrrolidine core. While specific examples for the 3,3-dimethyl derivative are not prevalent in the literature, the general strategy of cyclizing a radical onto an acceptor double bond is a well-established method for forming five-membered rings.
The table below summarizes key aspects of intramolecular cyclization strategies applicable to the synthesis of substituted pyrrolidines.
| Cyclization Strategy | Key Features | Potential for 3,3-Dimethylproline Synthesis |
| Nucleophilic Addition | Utilizes an intramolecular nitrogen nucleophile attacking an activated double or triple bond. | High, requires a suitably functionalized linear precursor with the gem-dimethyl group. |
| Amino-Zinc-Ene-Enolate Cyclization | Stereospecific and stereoselective formation of cyclic organozinc reagents. nih.gov | High, offers potential for enantioselective synthesis. nih.gov |
| Radical Cyclization | Formation of a C-C bond via an intramolecular radical addition. | Moderate, may require specific precursors and radical initiation conditions. |
Methodologies from Pyrrolidone Derivatives
Pyrrolidone derivatives, particularly those derived from pyroglutamic acid, serve as versatile and readily available starting materials for the synthesis of substituted prolines. The presence of the lactam functionality in these precursors allows for a range of chemical transformations to introduce the desired substituents.
A key intermediate in this approach is 3,3-dimethyl-5-oxopyrrolidine-2-carboxylic acid . achemblock.com The synthesis of this precursor is a crucial step. One potential strategy involves the α,α-dialkylation of a suitable N-protected pyroglutamate (B8496135) ester. The enolate of the pyroglutamate can be generated using a strong base, followed by sequential or simultaneous addition of two methyl groups using an appropriate methylating agent, such as methyl iodide. Careful control of the reaction conditions is necessary to achieve the desired gem-dimethylation without side reactions.
Once the 3,3-dimethyl-5-oxopyrrolidine-2-carboxylic acid or its ester is obtained, the next critical step is the reduction of the lactam carbonyl group to a methylene (B1212753) group to afford the proline ring. This transformation can be achieved using various reducing agents. Common reagents for lactam reduction include borane (B79455) complexes (e.g., BH3·THF, BH3·SMe2) or aluminum hydrides (e.g., LiAlH4). The choice of reducing agent and reaction conditions must be carefully selected to avoid reduction of the carboxylate group.
Following the reduction of the lactam, the resulting 3,3-dimethylproline can be esterified to yield the target compound, "Proline, 3,3-dimethyl-, methyl ester (9CI)". Standard esterification methods, such as treatment with methanol (B129727) in the presence of an acid catalyst (e.g., HCl, H2SO4) or using reagents like thionyl chloride in methanol, can be employed. google.com
The following table outlines the general synthetic sequence starting from a pyrrolidone derivative.
| Step | Transformation | Key Reagents and Conditions |
| 1 | gem-Dimethylation | Strong base (e.g., LDA, NaHMDS), Methyl iodide |
| 2 | Lactam Reduction | Borane complexes (BH3·THF), Aluminum hydrides (LiAlH4) |
| 3 | Esterification | Methanol, Acid catalyst (HCl, H2SO4) |
Scale-Up Considerations and Process Optimization for 3,3-Dimethylproline Methyl Ester Derivatives
The transition from a laboratory-scale synthesis to a larger, industrial-scale production of 3,3-dimethylproline methyl ester and its derivatives requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
Route Selection and Optimization: The choice of the synthetic route is paramount. A scalable route should ideally involve a minimal number of steps, utilize readily available and inexpensive starting materials, and avoid the use of hazardous or difficult-to-handle reagents. For instance, while some laboratory methods might employ strong and pyrophoric bases like n-butyllithium for deprotonation, alternative, safer bases such as sodium or lithium hexamethyldisilazide (NaHMDS or LiHMDS) might be preferred for larger-scale operations.
Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, reaction time, and catalyst loading is crucial. For exothermic reactions, efficient heat management is critical to prevent thermal runaways. The use of flow chemistry reactors can offer significant advantages in this regard, providing better temperature control and improved safety compared to traditional batch reactors.
Work-up and Purification: The isolation and purification of the final product and intermediates are often major bottlenecks in scale-up. Crystallization is generally the preferred method for purification on a large scale as it can be more cost-effective and environmentally friendly than chromatographic techniques. The development of a robust crystallization procedure that consistently provides the desired product in high purity and yield is a key aspect of process optimization. Solvent selection for extraction and crystallization is also critical, with a focus on minimizing the use of toxic and environmentally harmful solvents.
Process Safety and Environmental Impact: A thorough hazard and operability (HAZOP) study should be conducted to identify and mitigate potential safety risks associated with the process. The environmental impact of the synthesis should also be assessed, and efforts should be made to minimize waste generation and to develop a "greener" process. This includes considering the atom economy of the reactions and the potential for recycling solvents and catalysts.
The following table summarizes key considerations for the scale-up of the synthesis of 3,3-dimethylproline methyl ester derivatives.
| Consideration | Key Aspects |
| Synthetic Route | Minimization of steps, cost of starting materials, avoidance of hazardous reagents. |
| Reaction Conditions | Temperature and pressure control, reaction time, catalyst loading, use of flow chemistry. |
| Purification | Development of robust crystallization methods, avoidance of chromatography. |
| Solvent Management | Use of safer and greener solvents, solvent recycling. |
| Safety | Hazard analysis (HAZOP), management of exothermic reactions. |
| Environmental Impact | Waste minimization, atom economy, catalyst recycling. |
Stereochemical Control and Enantiopurity in the Synthesis of 3,3 Dimethylproline Methyl Ester Analogues
Strategies for Achieving Enantiopure 3,3-Dimethylproline Methyl Ester
Obtaining enantiomerically pure 3,3-dimethylproline methyl ester and its analogues is a primary focus of synthetic efforts. The absence of a hydrogen atom at the C3 position prevents epimerization, but the initial construction of the quaternary stereocenter in an enantioselective manner is a key challenge. Several successful strategies have been developed to address this.
One effective approach is the use of starting materials from the chiral pool . A notable example is the synthesis of a 3,3-dimethyl isopropylidene proline analogue from (+)-3-carene, a naturally occurring bicyclic monoterpene. nih.gov This method constructs the three contiguous stereocenters by taking advantage of the inherent chirality of the starting material, ensuring an enantiopure final product. nih.gov
Another widely used strategy is the resolution of racemates . This method involves synthesizing the target molecule as a racemic mixture and then separating the enantiomers. For the synthesis of enantiopure 3,3-difluoroproline, a related analogue, resolution is achieved by crystallization with D- and L-tyrosine hydrazide. nih.gov This technique provides both enantiomers in high yield and excellent enantiomeric excess (% ee). nih.gov
Chiral auxiliaries also play a pivotal role in enantioselective synthesis. These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction. For instance, L-proline and L-α-methylproline have been used as chiral auxiliaries to synthesize enantiomerically pure bis-cyclometalated iridium(III) complexes. researchgate.net In a similar vein, the alkylation of Schiff bases derived from alanine and enantiomerically pure (2R,3R,5R)-2-hydroxypinan-3-one has been used to produce (S)-α-methylproline methyl ester with 95% ee. nih.gov This general strategy can be adapted for the synthesis of 3,3-disubstituted proline analogues.
Table 1: Key Strategies for Enantiopure Synthesis of Proline Analogues
| Strategy | Description | Example Compound | Key Feature |
|---|---|---|---|
| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules as starting materials. | 3,3-Dimethyl Isopropylidene Proline | Inherent chirality of (+)-3-carene dictates stereochemistry. nih.gov |
| Racemate Resolution | Separation of a racemic mixture into its constituent enantiomers. | (S)- and (R)-3,3-Difluoroproline | Crystallization with chiral resolving agents like D- and L-tyrosine hydrazide. nih.gov |
| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to control stereochemistry. | (S)-α-Methylproline Methyl Ester | Diastereoselective alkylation of a Schiff base with a chiral auxiliary. nih.gov |
Diastereoselective Synthesis of Functionalized 3,3-Dimethylproline Derivatives
When multiple stereocenters are present in a molecule, controlling the relative stereochemistry (diastereoselectivity) becomes as important as controlling the absolute stereochemistry (enantioselectivity). The synthesis of functionalized 3,3-dimethylproline derivatives often requires the precise installation of substituents at other positions on the pyrrolidine (B122466) ring.
nih.govnih.gov-Dipolar cycloaddition reactions are a powerful method for the stereocontrolled synthesis of polysubstituted pyrrolidines. nih.gov The reaction between an azomethine ylide and an alkene can be used to construct the proline ring with a high degree of stereocontrol. nih.gov This control can be achieved by using a chiral auxiliary on either the azomethine ylide or the dipolarophile, or by employing a chiral catalyst. nih.gov For instance, the cycloaddition of nitrone enolate-ylides derived from 8-phenylmenthyl ester with benzhydryl cinnamates has been shown to be completely stereoselective, yielding N-hydroxy pyrrolidines as single isomers. nih.gov
Copper(I)-catalyzed reactions have also emerged as an efficient pathway to highly functionalized proline derivatives with high diastereoselectivity. nih.govnih.govmdpi.com One such method involves a cascade reaction between CF3-substituted allenynes and tosylazide. nih.govmdpi.com This process proceeds through a [3+2]-cycloaddition and subsequent cyclization to afford the proline framework as a single diastereomer, which can be isolated in pure form. nih.gov
Furthermore, selective alkylations can be used to construct multiple stereocenters with defined stereochemistry. The alkylation of 3-keto proline derivatives with various Grignard reagents allows for the creation of α-substituted prolines with two consecutive, stereochemically defined quaternary centers. nih.gov
Table 2: Methods for Diastereoselective Synthesis of Proline Derivatives
| Method | Reaction Type | Key Feature | Outcome |
|---|---|---|---|
| nih.govnih.gov-Dipolar Cycloaddition | Cycloaddition | Use of chiral auxiliaries or catalysts with azomethine ylides and alkenes. nih.gov | Stereocontrolled formation of polysubstituted pyrrolidines. nih.gov |
| Copper(I) Catalysis | Cascade Cycloaddition | Reaction of CF3-substituted allenynes with tosylazide. nih.gov | High diastereoselectivity, yielding a single diastereomer. nih.govmdpi.com |
| Diastereoselective Alkylation | Nucleophilic Addition | Addition of Grignard reagents to a 3-keto carbonyl group. nih.gov | Construction of two consecutive quaternary stereocenters. nih.gov |
Impact of Protecting Groups and Catalysts on Stereochemical Outcomes
The choice of protecting groups and catalysts is critical in directing the stereochemical course of a reaction. Protecting groups are temporarily attached to a functional group to decrease its reactivity, allowing other parts of the molecule to react selectively. neliti.com Catalysts, on the other hand, influence the reaction pathway, often creating a lower-energy transition state that favors the formation of one stereoisomer over another.
Protecting Groups: The steric and electronic properties of a protecting group can profoundly influence the stereochemical outcome. mdpi.com Bulky protecting groups can block one face of a molecule, forcing an incoming reagent to attack from the less hindered side, thereby controlling stereoselectivity. neliti.com For example, the use of a bulky 9-phenylfluoren-9-yl protecting group on the nitrogen atom of 4-oxoproline allows for the direct, regioselective alkylation of the ketone. mdpi.com The choice of protecting group is also crucial for stability and selective removal; a Boc-protected amine can be deprotected under acidic conditions, while an Fmoc-protected amine is removed with a base, allowing for orthogonal strategies in complex syntheses. neliti.com
Catalysts: The catalyst is often the primary source of chirality in an asymmetric reaction. Chiral catalysts create a chiral environment that differentiates between the transition states leading to the different stereoisomers. For example, Crabtree's catalyst (an iridium-based complex) has been used for hydroxy-directed hydrogenation to control the stereocenter in the synthesis of a trans-4-trifluoromethyl-l-proline derivative with high selectivity. acs.org Similarly, C2-symmetric chiral quaternary ammonium salts have been employed as phase-transfer catalysts for the highly enantioselective alkylation of α-amino-β-ketoesters, facilitating the assembly of a quaternary stereocenter. nih.gov The development of heterogeneous catalysts, such as L-proline methyl ester supported on silica, is also an active area of research, aiming to simplify catalyst separation and recycling in asymmetric reactions. researchgate.net
Research on Derivatization Strategies of 3,3 Dimethylproline Methyl Ester
Functionalization of the Pyrrolidine (B122466) Ring System
The inherent rigidity of the 3,3-dimethylproline framework provides a unique and stable platform for the introduction of various chemical moieties. This functionalization is a key strategy for fine-tuning the molecule's steric and electronic properties, which in turn can significantly influence its biological activity and pharmacokinetic profile.
Introduction of Hydroxy and Fluoro Substituents
The strategic placement of hydroxyl and fluorine atoms on the pyrrolidine ring of proline and its analogs is a well-established method to modulate the molecule's conformational preferences, metabolic stability, and interactions with biological targets. organic-chemistry.org The introduction of an electronegative fluorine atom, for example, can have a profound impact on the puckering of the five-membered ring due to stereoelectronic effects like the gauche effect. organic-chemistry.orgnih.gov This allows for a degree of control over the three-dimensional shape of the molecule.
One synthetic approach involves the electrophilic fluorination of a protected 4-oxo-proline derivative. organic-chemistry.org For instance, the lithium enolate of N-Boc-4-oxo-L-proline benzyl (B1604629) ester can be treated with an electrophilic fluorine source such as N-fluorobenzenesulfonimide. organic-chemistry.org A subsequent stereoselective reduction of the ketone at position 4 can then yield the corresponding hydroxyl group, resulting in a fluoro-hydroxyproline derivative. organic-chemistry.org Although not explicitly demonstrated for the 3,3-dimethylated analog in the reviewed literature, these established methods on the parent proline scaffold suggest viable synthetic routes to derivatives like 4-hydroxy-3,3-dimethylproline and 4-fluoro-3,3-dimethylproline.
Furthermore, a fluorination-free synthetic pathway to a 4,4-difluoro-3,3-dimethylproline derivative has been successfully developed. nih.gov This multi-step sequence, which begins with the commercially available trifluoroacetaldehyde (B10831) methyl hemiacetal and proceeds through a Claisen rearrangement and an iodolactamization, offers a significant advantage by avoiding the use of potentially hazardous fluorinating agents. nih.gov
Table 1: Examples of Functionalized Pyrrolidine Rings
| Derivative | Synthetic Strategy Highlight | Key Feature | Reference |
|---|---|---|---|
| 4-Fluoro-4-hydroxyprolines | Electrophilic fluorination of a 4-oxo-proline derivative followed by stereoselective reduction. | precise introduction of both fluoro and hydroxy groups to control molecular conformation. | organic-chemistry.org |
| 4,4-Difluoro-3,3-dimethylproline | Fluorination-free synthesis utilizing a Claisen rearrangement and subsequent iodolactamization. | Avoids the use of hazardous fluorinating reagents while achieving difluorination. | nih.gov |
Incorporation of Spirocyclic Systems at Position 3
The construction of spirocyclic systems at the C3-position of the pyrrolidine ring represents an advanced strategy for introducing conformational constraint and significant three-dimensional character into the molecule. researchgate.netpeptide.com This increased structural complexity and rigidity can lead to enhanced binding affinity and selectivity for biological targets. researchgate.netpeptide.com
One innovative method for creating such structures involves a rhodium(III)-catalyzed C-H activation and [3+2] annulation reaction. nih.gov In this approach, a 5-aryl dehydroproline derivative acts as a directing group to facilitate the reaction with an alkyne, leading to the formation of a spiro-[indene-proline] system. nih.gov While this specific example utilizes a dehydroproline, the underlying principle of leveraging the pyrrolidine core to direct C-H activation for spirocyclization is a powerful and adaptable concept. nih.gov
Another elegant strategy for the enantioselective synthesis of spirocyclic pyrrolidine derivatives involves the organocatalytic conjugate addition of aldehydes to nitro-olefins that contain small, strained rings like oxetanes or azetidines. peptide.com The resulting nitro-aldehyde can then undergo a reductive cyclization to furnish the desired spirocyclic pyrrolidine. peptide.com The development of efficient synthetic routes to 3,3-spiro-α-proline chimeras further underscores the growing interest in these highly constrained proline analogs for various applications in medicinal chemistry. researchgate.net
Modification at the Ester and Amide Linkages for Peptide Integration
The methyl ester functionality of 3,3-dimethylproline methyl ester serves as a versatile chemical handle for subsequent transformations, most notably for its incorporation into peptide sequences. This can be achieved through direct conversion of the ester to an amide bond or by other modifications of the ester linkage.
The formation of an amide bond from a carboxylic acid and an amine is the cornerstone of peptide synthesis. nih.gov The methyl ester of 3,3-dimethylproline can be hydrolyzed to the corresponding carboxylic acid, which is then activated for coupling with the N-terminus of a peptide or amino acid. sigmaaldrich.com A wide array of coupling reagents have been developed to facilitate this process, with common examples including HATU, HBTU, PyBOP, and EDC. researchgate.netfrontiersin.org These reagents are employed to form a reactive intermediate from the carboxylic acid, which is then readily attacked by the amine to form the stable amide linkage. frontiersin.org
While less common, direct conversion of the ester to an amide can also be achieved, though it often requires harsher conditions. researchgate.net Interestingly, recent research has explored the deliberate use of ester linkages within peptide backbones. Amide-to-ester substitutions have been shown to enhance the membrane permeability of cyclic peptides, indicating that the ester bond itself can be a beneficial structural modification. nih.gov Furthermore, studies on ester-mediated amide bond formation under prebiotic conditions highlight the dynamic interplay between these two functional groups. sigmaaldrich.com
Table 2: Common Coupling Reagents for Peptide Synthesis
| Reagent | Full Name | Application |
|---|---|---|
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Efficient formation of amide bonds with low racemization. |
| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | Widely used for solid-phase and solution-phase peptide synthesis. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Effective for coupling hindered amino acids. |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | A water-soluble carbodiimide (B86325) used for amide bond formation. |
N-Substitution and Protecting Group Chemistry in Advanced Derivatization
The most widely employed N-protecting groups in modern peptide chemistry are the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. organic-chemistry.orgpeptide.com The orthogonality of these two groups is a cornerstone of solid-phase peptide synthesis (SPPS), as it allows for the selective removal of the N-terminal protecting group without affecting acid-labile side-chain protecting groups or the linkage to the solid support. organic-chemistry.orggoogle.com For example, an Fmoc-protected 3,3-dimethylproline methyl ester can be incorporated into a growing peptide chain, after which the Fmoc group is cleaved with a mild base like piperidine (B6355638), exposing the secondary amine for the next coupling reaction. frontiersin.orgnih.gov
Beyond the standard Boc and Fmoc groups, other protecting groups are utilized for specific synthetic strategies. The benzyloxycarbonyl (Z or Cbz) group, for instance, is another well-established amine protecting group that is typically removed by hydrogenolysis. peptide.com The choice of protecting group can also impact the physical properties of the protected peptide; the development of more polar protecting groups, such as the N,N-dimethylaminoxy carbonyl (Dmaoc) group, is aimed at improving the solubility of peptide intermediates, which can be a significant challenge in the synthesis of long or hydrophobic sequences.
In addition to protection, direct N-substitution, particularly N-methylation, is a key derivatization strategy. The introduction of an N-methyl group on the proline nitrogen can impart valuable properties to a peptide, such as increased resistance to proteolytic degradation and enhanced membrane permeability. While specific protocols for the N-methylation of 3,3-dimethylproline methyl ester were not detailed in the reviewed literature, established methods for the N-methylation of amino acids could be readily adapted for this purpose.
Table 3: Common N-Protecting Groups in Peptide Synthesis
| Protecting Group | Abbreviation | Typical Cleavage Conditions |
|---|---|---|
| tert-Butyloxycarbonyl | Boc | Strong acid (e.g., trifluoroacetic acid, TFA) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild base (e.g., 20% piperidine in DMF) |
| Benzyloxycarbonyl | Z or Cbz | Hydrogenolysis (e.g., H₂/Pd) or strong acid (e.g., HBr/AcOH) |
| N,N-Dimethylaminoxy carbonyl | Dmaoc | Reduction (e.g., dithiothreitol, DTT) |
Conformational Analysis and Structural Impact of 3,3 Dimethylproline Methyl Ester in Peptides and Proteins
Influence of 3,3-Dimethyl Substitution on Pyrrolidine (B122466) Ring Conformation
Restriction of ψ Dihedral Angles
The backbone of a polypeptide chain is defined by three dihedral angles: φ (phi), ψ (psi), and ω (omega). nih.govexpasy.org While the cyclic nature of proline already restricts the φ angle to approximately -65°, the ψ angle retains some flexibility. nih.gov However, the introduction of a 3,3-dimethyl substitution imposes severe steric constraints that further limit the rotation around the Cα-C bond, thereby restricting the possible values of the ψ dihedral angle.
Systematic computational analyses have demonstrated that the 3,3-dimethyl substituents significantly restrict the proline ψ dihedral angle. This restriction can prevent the formation of certain secondary structures, such as the γ-turn, which would otherwise be accessible. This effect is more pronounced than with a single methyl group; for instance, a cis-3-methyl substituent is known to strongly restrict the ψ angle through steric interactions with the carboxamide group. mdpi.com The presence of two methyl groups at the C3 position amplifies this steric clash, leading to a more defined and limited range for the ψ angle. nih.gov
Modulation of Amide Cis/Trans Isomerization Kinetics and Equilibrium
The peptide bond preceding a proline residue (an imide bond) can exist in either a cis or trans conformation, with the energy barrier between the two states being relatively high. mdpi.comacs.org This cis/trans isomerization is often a rate-limiting step in protein folding. mdpi.comacs.org While substitutions on the proline ring can modulate this equilibrium, a single 3-methyl substituent has been found to only marginally affect the proportion of cis and trans isomers, with typical cis populations around 25-30% in aqueous solutions, similar to unsubstituted proline peptides. mdpi.com
The kinetics of this isomerization process are slow, with interconversion rates for proline dipeptides on the scale of 10⁻³ to 10⁻⁵ s⁻¹ at room temperature. mdpi.comnih.gov The equilibrium constant (Keq = [trans]/[cis]) quantifies the relative preference for each conformer. mdpi.com While specific kinetic and equilibrium data for 3,3-dimethylproline methyl ester are not extensively detailed in the available literature, the increased steric bulk of the gem-dimethyl group compared to a single methyl group would be expected to influence the rotational barrier and potentially the equilibrium distribution between the cis and trans states. Studies on related systems show that steric interactions can lock rotation and perturb the planarity of the amide, leading to an observable decrease in the energy barrier for isomerization. probiologists.com
| Parameter | Typical Value/Range | Significance |
|---|---|---|
| Isomerization Rate (Uncatalyzed) | ~2.5 × 10⁻³ s⁻¹ at 25°C mdpi.com | Slow, often a rate-limiting step in protein folding. acs.org |
| Activation Energy (Ea) | ~20 kcal/mol acs.org | High barrier to rotation around the ω (imide) bond. |
| Cis Isomer Population (Unsubstituted Pro) | ~10% in peptides worldscientific.com | Significantly higher than non-prolyl peptide bonds (~0.03-0.05%). worldscientific.com |
| Cis Isomer Population (3-Methylproline) | ~25-30% in water mdpi.com | Shows marginal change compared to unsubstituted proline. |
Role of 3,3-Dimethylproline in Inducing and Stabilizing Peptide Secondary Structures
By imposing rigid conformational constraints, modified proline analogs can act as powerful tools to induce and stabilize specific secondary structures like β-turns and helices. mdpi.com The unique geometry enforced by the 3,3-dimethyl substitution makes this compound a potent modulator of peptide architecture.
β-Turn Induction and Mimicry
β-Turns are secondary structures involving four amino acid residues that cause a reversal in the direction of the polypeptide chain. worldscientific.com They are crucial for protein folding and molecular recognition events. mdpi.comnih.gov Proline is frequently found at the i+1 position of β-turns. nih.govmdpi.com The incorporation of substituted prolines can further stabilize these turns.
Specifically, compounds containing a 3,3-dimethylproline residue have been shown to adopt conformations that resemble a type II β-turn. This turn-inducing capability is a direct consequence of the steric constraints imposed by the gem-dimethyl group. In heterochiral (L-D) diproline systems, which are known β-turn mimetics, substitutions at the C3 position have been shown to be compatible with a type II β-turn conformation. nih.gov The ability to pre-organize a peptide sequence into a specific turn geometry makes 3,3-dimethylproline a valuable component for designing peptidomimetics that can mimic the structure of biologically active peptide loops. mdpi.comnih.gov
Stabilization of Specific Amide Conformations
The steric hindrance from the 3,3-dimethyl group not only restricts the ψ dihedral angle but also stabilizes specific conformations of the pyrrolidine ring and the preceding amide bond. The restriction of the ψ angle effectively prevents the formation of a seven-membered hydrogen-bonded ring characteristic of a γ-turn. This selective destabilization of one possible conformation inherently stabilizes others. Structural studies of peptides containing related constrained residues indicate that such substitutions can encourage access to specific conformations, such as an all-trans amide backbone. researchgate.net By limiting the available conformational space, the 3,3-dimethyl substitution can "lock" the peptide backbone into a more defined and stable structure, which is a key strategy in the design of peptidomimetics with enhanced stability and bioactivity. worldscientific.com
Computational Studies on Conformational Preferences and Energetics
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the conformational preferences and energetic landscapes of complex molecules like modified peptides. nih.govnih.gov Such studies provide detailed insights into bond lengths, angles, and the relative stabilities of different conformers that can be difficult to probe experimentally.
Applications of 3,3 Dimethylproline Methyl Ester in Advanced Peptide and Peptidomimetic Design
Design of Peptidomimetics with Enhanced Conformational Stability and Bioactivity
The incorporation of 3,3-dimethylproline into peptide sequences is a well-established strategy for enhancing conformational stability by imposing significant steric constraints. The gem-dimethyl substitution at the C3 position dramatically restricts the allowable conformational space of the peptide backbone, particularly influencing the ψ (psi) and ω (omega) dihedral angles. acs.org
Computational analyses and experimental data from FT-IR and X-ray crystallography have demonstrated that the 3,3-dimethyl substituents severely limit the rotation around the ψ dihedral angle. acs.org This restriction effectively prevents the formation of certain local structures, such as the γ-turn, which relies on a specific hydrogen bond that is sterically hindered by the methyl groups. acs.org By preventing these alternative conformations, the 3,3-dimethylproline residue helps to lock the peptide into a more defined and stable structure.
This enforced rigidity can lead to enhanced bioactivity. By pre-organizing a peptide into a conformation that is optimal for binding to a biological target (e.g., a receptor or enzyme), the entropic penalty of binding is reduced, which can translate to higher affinity and specificity. nih.gov These proline analogues serve as powerful tools for structure-activity relationship (SAR) studies, allowing researchers to probe the spatial requirements for biological activity and to develop peptidomimetics that mimic specific secondary structures. mdpi.comnih.gov
| Structural Parameter | Effect of 3,3-Dimethyl Substitution | Consequence | Reference |
|---|---|---|---|
| ψ (Psi) Dihedral Angle | Rotation is severely restricted. | Prevents formation of γ-turns and stabilizes other secondary structures like β-turns. | acs.org |
| Amide Bond Isomerization (cis/trans) | Dramatically decreases the rate of cis-to-trans isomerization. | Stabilizes a specific peptide bond conformation, reducing conformational heterogeneity. | acs.org |
| Overall Conformational Space | Significantly reduced due to steric hindrance. | Enhances peptide rigidity and pre-organizes the backbone for target binding. | nih.govacs.org |
Use as Building Blocks for Constrained Peptide Scaffolds
Given their ability to induce specific and stable conformations, 3,3-dimethylproline derivatives are valuable building blocks for the synthesis of constrained peptide scaffolds. mdpi.comnih.gov These scaffolds are rigid molecular frameworks that can be decorated with various functional groups to create targeted therapeutics. The use of such constrained building blocks is a cornerstone of modern peptidomimetic design, aiming to overcome the inherent flexibility and proteolytic instability of natural peptides. nih.govnih.gov
The synthesis of peptides containing the sterically hindered 3,3-dimethylproline residue can present challenges, often requiring optimized coupling conditions to achieve efficient acylation. nih.gov However, various synthetic methodologies have been developed to incorporate these building blocks, enabling their use in solid-phase peptide synthesis (SPPS) for creating complex peptide architectures. mdpi.comnih.gov
The resulting constrained scaffolds can serve as mimetics of secondary structures, such as turns or helices, which are often involved in protein-protein interactions. nih.govnih.gov By creating stable, functionalized secondary structure mimetics, researchers can design potent modulators of these interactions. nih.gov The development of synthetic strategies that allow for the multi-gram scale synthesis of these proline chimeras has made them more accessible for building diverse and complex peptide libraries. mdpi.comnih.gov
Research in Enzyme Inhibition Mechanisms and Ligand Design
The rigid conformational control exerted by 3,3-dimethylproline makes it an attractive component for the design of enzyme inhibitors. By engineering a molecule that fits precisely into an enzyme's active site, high-affinity and selective inhibition can be achieved.
The design of inhibitors for the Human Immunodeficiency Virus (HIV) protease is a classic example of structure-based drug design. nih.govnih.gov HIV protease is a dimeric aspartyl protease that processes viral polyproteins, an essential step for viral maturation and replication. nih.gov Effective inhibitors are competitive, binding tightly within the enzyme's active site and mimicking the transition state of the natural substrate. nih.gov
Constrained scaffolds are crucial in the design of these inhibitors. Incorporating rigid units like substituted prolines helps to correctly orient the pharmacophoric groups that make critical hydrogen bonds with the protease active site, including the catalytic aspartate residues (Asp25 and Asp25') and a key water molecule in the enzyme's flap region. nih.gov While direct examples involving 3,3-dimethylproline methyl ester are specific to proprietary research, the principle relies on using conformationally restricted P2/P2' ligands to optimize interactions with the S2/S2' pockets of the enzyme. nih.gov The rigidity imparted by moieties like 3,3-dimethylproline can enhance binding affinity by reducing the entropic cost of adopting the required bound conformation, a key strategy in the development of potent antiviral agents. nih.govnih.gov
Proline catabolism is a critical pathway for cellular bioenergetics and redox homeostasis. nih.gov A key enzyme in this process is Proline Dehydrogenase (PRODH), a FAD-dependent enzyme that catalyzes the oxidation of L-proline. nih.gov Given its central role, PRODH and other enzymes of the proline cycle are targets for mechanistic studies and inhibitor design.
Proline analogues, including thioproline derivatives like thiazolidine-4-carboxylate (T4C), are known to interact with these enzymes. nih.gov Studies have characterized T4C as a substrate for PRODH, indicating that the enzyme can accommodate modifications to the proline ring. nih.gov The exploration of substituted prolines, such as 3,3-dimethylproline, as potential inhibitors of PRODH is a logical extension of this research. The steric bulk of the gem-dimethyl groups could interfere with proper substrate binding or the catalytic mechanism, potentially leading to inhibition. Such mechanistic studies are vital for understanding the enzyme's substrate specificity and for developing specific inhibitors that could serve as chemical probes or therapeutic leads. nih.gov
Development of Proline-Valine and Hydroxyproline-Valine Chimeras for Peptidemimetics
Proline chimeras are advanced building blocks that merge the conformational constraints of the proline ring with the side-chain information of other natural amino acids. mdpi.comnih.gov This concept has been applied to create analogues that mimic residues like valine or hydroxyproline, combining their side-chain functionality with the rigid scaffold of a substituted proline.
The synthesis of 3-substituted prolines bearing side chains that mimic natural amino acids has been a significant area of research. mdpi.com For instance, creating a proline-valine chimera using a 3,3-dimethylproline backbone would result in a highly constrained residue presenting an isopropyl group. Such a chimera would be a powerful tool in SAR studies to dissect the importance of side-chain orientation versus backbone conformation for a peptide's biological activity. mdpi.comnih.gov Similarly, chimeras based on 3,3-dimethyl-4-hydroxyproline could be developed to explore the role of the hydroxyl group in a conformationally locked state. acs.org These chimeras are valuable for developing secondary structure mimetics and for systematically mapping the structural requirements for receptor binding and biological function. mdpi.com
Applications in Macrocyclic Peptide and Natural Product Analogues
Macrocyclization is a widely used strategy to enhance the stability, affinity, and bioavailability of peptides by constraining them into a cyclic structure. nih.govnih.govnih.gov The incorporation of turn-inducing elements is often critical for efficient macrocyclization. Substituted prolines, including 3,3-dimethylproline, can act as potent turn-inducers, pre-organizing the linear peptide precursor into a conformation amenable to ring closure. researchgate.net This can improve the yields of macrocyclization reactions, whether through macrolactamization or other techniques like ring-closing metathesis. researchgate.net
In the context of natural product analogues, many bioactive peptides and depsipeptides are macrocyclic. nih.gov Modifying these natural products by replacing a native proline or other amino acid with 3,3-dimethylproline is a strategy to enhance their conformational stability and resistance to proteases. nih.gov This can lead to analogues with improved pharmacokinetic properties and potentially altered or enhanced bioactivity. The rigidifying effect of the 3,3-dimethylproline residue can lock the macrocycle into a single, bioactive conformation, providing a route to more potent and drug-like molecules. nih.govnih.gov
| Application Area | Role of 3,3-Dimethylproline Methyl Ester | Key Benefit | Reference |
|---|---|---|---|
| Peptidomimetic Design | Induces conformational stability by restricting ψ angle. | Enhanced bioactivity and target specificity. | nih.govacs.org |
| Constrained Scaffolds | Serves as a rigid building block for complex structures. | Creation of stable secondary structure mimetics. | mdpi.comnih.gov |
| Enzyme Inhibitor Design | Provides a rigid framework to orient pharmacophores. | Improved binding affinity through conformational pre-organization. | nih.govnih.govnih.gov |
| Macrocyclic Peptides | Acts as a turn-inducing element to facilitate ring closure. | Higher efficiency in macrocyclization and stabilization of the final structure. | nih.govnih.govresearchgate.net |
Advanced Spectroscopic and Computational Characterization of 3,3 Dimethylproline Methyl Ester and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and conformational analysis of 3,3-dimethylproline methyl ester and its N-acyl derivatives in solution. The fixed sp3 hybridization of the C3 carbon and the presence of the two methyl groups significantly influence the pyrrolidine (B122466) ring's pucker and the dynamics of the preceding peptide bond.
The gem-dimethyl substitution at the C3 position sterically influences the cis/trans equilibrium. By analyzing the relative integrals of corresponding peaks in the ¹H or ¹³C NMR spectra, the population ratio of the cis and trans isomers can be accurately quantified. For instance, in N-acyl derivatives of 3,3-dimethylproline, separate signals for the α-proton, ring protons, and the dimethyl groups are typically observed for each isomer. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or EXSY (Exchange Spectroscopy), can confirm the relationship between the two sets of signals and be used to study the kinetics of isomerization. rsc.org While a substituent at the C4 position is known to significantly shift the pucker equilibrium and the trans/cis ratio, the C3 substitution in 3,3-dimethylproline primarily introduces steric bulk that can disfavor certain ring conformations, thereby influencing the amide bond equilibrium. nih.gov
Table 1: Representative ¹H NMR Signals for Distinguishing Cis/Trans Isomers of an N-Acyl-3,3-dimethylproline Derivative Note: Chemical shifts are illustrative and vary based on the specific N-acyl group and solvent.
| Proton | Typical trans Isomer Shift (ppm) | Typical cis Isomer Shift (ppm) | Key Diagnostic Feature |
|---|---|---|---|
| Hα | ~4.5 | ~4.7 | Hα of the cis isomer is typically downfield compared to the trans isomer. |
| 3-CH₃ (a) | ~1.2 | ~1.3 | Two distinct singlets for the non-equivalent methyl groups. |
| 3-CH₃ (b) | ~1.1 | ~1.25 | Isomer populations are determined by integrating these signals. |
The backbone dihedral angles, phi (φ) and psi (ψ), define the conformation of a peptide chain. The φ angle of a proline residue is constrained by its cyclic structure, typically to a range of -60° to -80°. The gem-dimethyl groups at the C3 position of 3,3-dimethylproline introduce further steric hindrance, which can further restrict the allowable range for the φ angle.
NMR provides several methods to estimate dihedral angles. leibniz-fli.de Three-bond scalar couplings (³J-couplings), such as ³J(Hα-Hβ), can be related to dihedral angles via Karplus-type equations. For more complex analysis in peptides, techniques measuring cross-correlated relaxation or residual dipolar couplings (RDCs) can provide highly accurate angular restraints. berkeley.eduutoronto.ca For a peptide containing a 3,3-dimethylproline residue, NMR-derived distance restraints from NOESY experiments, combined with dihedral angle constraints, are essential for building a high-resolution 3D structural model. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides unambiguous, high-resolution information on the molecular structure in the solid state, including precise bond lengths, bond angles, and the conformation of the pyrrolidine ring. For 3,3-dimethylproline methyl ester or its derivatives, a crystal structure would definitively characterize the ring pucker (e.g., envelope or twist conformations), the puckering amplitude, and the exact dihedral angles. mdpi.com
The analysis would reveal how the steric strain of the gem-dimethyl groups is accommodated within the five-membered ring. Furthermore, crystallographic data illuminates the intermolecular interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the crystal lattice. nih.gov While no crystal structure for the title compound is publicly available, analysis of related structures, such as other substituted prolines or cyclic compounds, provides a framework for understanding its likely solid-state features. mdpi.comresearchgate.net The steric bulk of the methyl groups would be expected to significantly influence the crystal packing arrangement.
Mass Spectrometry Techniques in Derivatization Analysis
Mass spectrometry (MS) is a vital tool for confirming the molecular weight and elucidating the structure of 3,3-dimethylproline methyl ester and its derivatives through fragmentation analysis. In the context of derivatization, MS is used to verify the successful modification of the parent molecule.
The electron ionization (EI) or electrospray ionization (ESI) mass spectrum of 3,3-dimethylproline methyl ester would exhibit a clear molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺), respectively. The fragmentation pattern is predictable based on the functional groups present. miamioh.edu
Table 2: Predicted Key Fragments in the Mass Spectrum of 3,3-Dimethylproline Methyl Ester
| m/z Value | Identity of Fragment | Fragmentation Pathway |
|---|---|---|
| 157 | [M]⁺ | Molecular Ion |
| 142 | [M - CH₃]⁺ | Loss of a methyl group from the C3 position. docbrown.info |
| 98 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl radical, a common fragmentation for amino acid methyl esters. rsc.org |
| 83 | [C₅H₉N]⁺ | Ring fragmentation following loss of the ester and a methyl group. |
When this compound is incorporated into a peptide and analyzed, for example by tandem MS (MS/MS), the resulting fragmentation provides sequence information and confirms the presence of the modified residue.
Infrared (IR) Spectroscopy for Conformational Insight
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing valuable insight into its functional groups and conformation. nih.gov For N-acyl derivatives of 3,3-dimethylproline, the Amide I band (primarily C=O stretching), which appears in the 1600-1700 cm⁻¹ region, is particularly sensitive to the secondary structure and the cis/trans isomerization of the amide bond. shimadzu.com
The trans and cis conformers are expected to show slight but measurable differences in the position of the Amide I peak due to their distinct electronic and steric environments. Additionally, the strong absorption from the ester carbonyl (C=O) stretch, typically around 1730-1750 cm⁻¹, is a characteristic feature of the spectrum. In peptide studies, the Amide I band can be deconvoluted to quantify the proportions of different secondary structures like β-turns or random coils that the 3,3-dimethylproline residue might induce. nih.govlongdom.org
Advanced Computational Chemistry and Molecular Dynamics Simulations
Computational methods, including quantum mechanics (QM) and molecular dynamics (MD) simulations, are powerful tools for exploring the conformational landscape of 3,3-dimethylproline and its derivatives at an atomic level of detail. nih.gov
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the relative energies of different ring puckers and cis/trans amide isomers with high accuracy. mdpi.com These calculations help in understanding the intrinsic conformational preferences of the molecule, free from solvent or crystal packing effects, and can predict spectroscopic properties like NMR chemical shifts. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations model the dynamic behavior of a molecule over time, providing a detailed picture of its flexibility and interactions with its environment (e.g., water). researchgate.net For a peptide containing 3,3-dimethylproline, MD simulations can:
Explore the accessible (φ, ψ) dihedral angle space. mdpi.com
Simulate the transitions between different ring pucker states.
Predict the equilibrium populations of cis and trans amide isomers.
These simulations are crucial for interpreting experimental data from NMR or IR spectroscopy and for designing peptides with specific, predictable three-dimensional structures.
Conformational Energy Landscape Exploration
The conformational landscape of proline and its derivatives is primarily defined by the puckering of the five-membered pyrrolidine ring, which can adopt various envelope and twisted conformations. These are typically described as Cγ-endo (where the Cγ atom is puckered on the same side as the carboxyl group) and Cγ-exo (where the Cγ atom is on the opposite side). The introduction of substituents on the ring can significantly alter the relative energies of these puckered states.
While direct experimental or computational studies on 3,3-dimethylproline methyl ester are not extensively available in the reviewed literature, the conformational effects of monosubstituted 3-methylprolines provide a strong basis for predicting its behavior. Studies on cis-3-methylproline have shown that the methyl group stabilizes the Cγ-endo puckering of the ring. nih.gov This preference is attributed to the minimization of steric clashes that would occur in the Cγ-exo pucker. In the case of a 3,3-dimethyl substitution, this steric effect is expected to be even more pronounced, strongly favoring a Cγ-endo conformation.
Computational chemistry provides powerful tools to explore the conformational energy landscape of such molecules. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed to calculate the energies of different conformers. nih.gov A systematic exploration of the potential energy surface can be performed to identify all stable low-energy conformers and the transition states connecting them. For a comprehensive analysis, the exploration of the conformational space is often initiated using molecular mechanics or semi-empirical methods, followed by higher-level quantum mechanical calculations for the refinement of the most stable structures. researchgate.net
The expected conformational landscape of 3,3-dimethylproline methyl ester would likely be dominated by a deep energy minimum corresponding to the Cγ-endo pucker. The energy barrier to the Cγ-exo conformation is predicted to be significantly high due to the severe steric hindrance between the two methyl groups and the carboxymethyl group in the exo pucker. This rigidification of the pyrrolidine ring is a key feature of 3,3-dimethylproline.
Table 1: Predicted Conformational Energy Landscape of 3,3-Dimethylproline Methyl Ester
| Conformational Feature | Predicted Characteristic | Rationale |
| Dominant Ring Pucker | Cγ-endo | Minimization of steric strain from the gem-dimethyl group. |
| Relative Energy of Cγ-exo Pucker | Significantly higher | Severe steric clashes between the dimethyl group and the ester group. |
| Rotational Barrier (Cγ-endo to Cγ-exo) | High | Increased steric hindrance compared to unsubstituted proline. |
| Backbone Dihedral Angle (Φ) | Restricted range around -65° | Typical for proline derivatives. mdpi.com |
| Amide Bond Isomerization (cis/trans) | Potentially altered equilibrium | Steric effects of the dimethyl group can influence the relative stability of cis and trans isomers when incorporated into a peptide. |
Molecular Modeling of Peptide Interactions
The incorporation of modified amino acids like 3,3-dimethylproline into peptides is a strategy often used to induce specific secondary structures or to probe structure-activity relationships. Molecular modeling, particularly molecular dynamics (MD) simulations, is an invaluable tool for understanding the structural consequences of such modifications. mdpi.com
When 3,3-dimethylproline methyl ester is incorporated into a peptide chain, its rigid Cγ-endo conformation is expected to exert a strong local influence on the peptide backbone. The steric bulk of the gem-dimethyl group would likely restrict the allowable values of the ψ and ω dihedral angles of the preceding residue, thereby influencing the local peptide conformation. This can lead to the stabilization of specific secondary structures, such as β-turns or polyproline helices. nih.govresearchgate.net
Molecular dynamics simulations can provide detailed insights into the conformational dynamics of peptides containing 3,3-dimethylproline. These simulations model the interactions between all atoms in the system over time, allowing for the exploration of the accessible conformational space and the identification of the most stable structures. mdpi.com The parameters for the modified proline residue in such simulations are typically derived from quantum mechanical calculations to ensure an accurate representation of its properties.
The modeling process would involve building an initial model of the peptide with the 3,3-dimethylproline residue, solvating it in a box of water molecules, and then running the MD simulation for a sufficient length of time to observe the conformational behavior. Analysis of the simulation trajectory can reveal the preferred backbone dihedral angles, the stability of any secondary structures, and the nature of the interactions between the modified residue and the rest of the peptide.
Table 2: Typical Parameters for Molecular Modeling of a Peptide Containing 3,3-Dimethylproline
| Parameter | Description | Typical Approach |
| Force Field | A set of parameters to describe the potential energy of the system. | Standard biomolecular force fields like AMBER, CHARMM, or GROMOS, with custom parameters for the 3,3-dimethylproline residue. |
| Initial Structure | The starting conformation of the peptide for the simulation. | Can be built as an extended chain or in a specific secondary structure based on hypothesis. |
| Solvent Model | Representation of the solvent environment. | Explicit water models like TIP3P or SPC/E are commonly used. |
| Simulation Time | The duration of the molecular dynamics simulation. | Typically in the range of nanoseconds to microseconds, depending on the process being studied. |
| Analysis Metrics | Quantities calculated from the simulation trajectory to characterize the peptide's behavior. | Root Mean Square Deviation (RMSD), dihedral angle distributions, secondary structure analysis, and radial distribution functions. |
Future Perspectives and Emerging Research Avenues for 3,3 Dimethylproline Methyl Ester
Development of Novel Synthetic Pathways
The synthesis of substituted prolines remains an active area of research, with a focus on developing more efficient, stereoselective, and scalable routes. rsc.org While the esterification of the parent amino acid is a straightforward process, often achieved with reagents like trimethylchlorosilane in methanol (B129727), the construction of the core 3,3-disubstituted pyrrolidine (B122466) ring presents a greater challenge. mdpi.com Future research is moving beyond classical methods toward more advanced catalytic systems.
Several promising strategies are emerging for the synthesis of 3-substituted and related proline derivatives, which can be adapted for the 3,3-dimethyl variant:
Organocatalysis : Novel organocatalytic cyclization reactions, often employing primary amines derived from Cinchona alkaloids, have been developed for the asymmetric synthesis of substituted pyrrolidines. rsc.orgnih.gov These reactions can proceed through a one-pot Michael reaction/intramolecular condensation/diastereoselective reduction sequence, offering a direct route to highly functionalized and stereodefined proline esters from simple starting materials. rsc.org
Photoredox and Brønsted Acid Catalysis : A synergistic approach combining photoredox and Brønsted acid catalysis enables a cascade radical addition/cyclization to produce enantioenriched 3-substituted prolines. acs.org This de novo strategy is powerful as it can access specific stereoisomers that are difficult to obtain through other methods. acs.org
Metal-Catalyzed Reactions : Copper(I)-catalyzed cascade reactions involving [3+2]-cycloadditions have proven effective for creating densely functionalized proline derivatives with high diastereoselectivity. nih.gov Another approach involves the 1,4-addition of organometallic reagents to a 2,3-didehydroprolinate precursor to install substituents at the 3-position. nih.gov
Solid-Phase Synthesis : To facilitate the creation of libraries of proline-based molecules, solid-phase synthetic routes are being refined. mdpi.com These methods involve on-resin construction of the proline homologue through steps like α-alkylation and intramolecular cyclization, allowing for greater diversity in the final products. mdpi.com
Bio-inspired Synthesis : A practical, multigram-scale synthesis of a 3,3-dimethyl substituted proline derivative has been achieved starting from the natural product (+)-3-carene. nih.gov This 12-step route leverages the inherent chirality of the starting material to construct the desired stereocenters, demonstrating the potential of using abundant natural products as chiral precursors. nih.gov
| Synthetic Strategy | Key Reaction Type | Catalyst/Reagent Example | Key Advantage | Reference |
|---|---|---|---|---|
| Organocatalysis | Michael Addition / Cyclization | Cinchona Alkaloid Derivative | High enantioselection from simple starting materials. | rsc.orgnih.gov |
| Photoredox/Acid Synergy | Radical Addition / Cyclization | Photocatalyst + Brønsted Acid | Access to otherwise difficult-to-make stereoisomers. | acs.org |
| Metal Catalysis | Cascade [3+2] Cycloaddition | Copper(I) Iodide (CuI) | High diastereoselectivity for densely functionalized prolines. | nih.gov |
| Natural Product Starting Material | Multi-step Transformation | (+)-3-carene | Scalable and leverages inherent chirality. | nih.gov |
| Solid-Phase Synthesis | On-Resin Cyclization | BAL-type Resins | Facilitates rapid generation of diverse compound libraries. | mdpi.com |
Exploration of New Chemical Space through Further Derivatization
The concept of "chemical space," which encompasses all possible molecules, is vast and largely unexplored. In drug discovery and materials science, navigating this space efficiently is crucial for identifying novel compounds with desired properties. 3,3-Dimethylproline methyl ester serves as an exceptional scaffold for exploring new regions of chemical space due to its conformational rigidity.
Unlike flexible molecules, the gem-dimethyl group locks the pyrrolidine ring and, consequently, the peptide backbone into a well-defined three-dimensional shape. nih.govnih.gov This pre-organization is highly valuable for structure-activity relationship (SAR) studies, where the goal is to understand how changes in a molecule's structure affect its biological function. nih.govresearchgate.net
Future research will focus on using 3,3-dimethylproline methyl ester as a starting point for systematic derivatization. By modifying the N-acyl group or creating amide derivatives from the methyl ester, a library of compounds can be generated. Each new molecule will retain the core rigid scaffold but present different functional groups in precise spatial orientations. This allows researchers to probe biological targets, such as enzyme active sites or protein-protein interfaces, with a family of structurally related but chemically diverse molecules. Such libraries are instrumental in building stable secondary structure mimetics, including turns and helices, which are foundational steps toward designing more complex and functional folded molecules, or "foldamers". nih.govnih.gov
Advanced Structural Biology Applications
In the realm of structural biology, proline is a unique amino acid because its cyclic structure restricts the backbone dihedral angle Φ to approximately -65° and its tertiary amide nitrogen cannot act as a hydrogen bond donor. nih.govnih.gov These properties allow proline to stabilize important secondary structures like β-turns and polyproline helices. nih.gov The introduction of a gem-dimethyl group at the C3 position amplifies this effect, providing an even more powerful tool for conformational control.
The steric hindrance from the two methyl groups severely limits the possible puckering of the pyrrolidine ring and restricts the rotation around the ψ angle of the peptide backbone. nih.gov This makes 3,3-dimethylproline and its esters valuable tools for:
Stabilizing Peptide Conformations : Incorporating this residue into a peptide sequence can force it to adopt a specific, stable secondary structure. This is critical for designing peptides that mimic the structure of a protein's binding site, potentially leading to potent inhibitors of protein-protein interactions.
Developing Foldamers : Foldamers are synthetic oligomers that mimic the structure of peptides and proteins. nih.gov The predictable and rigid geometry induced by 3,3-dimethylproline makes it an ideal building block for constructing novel, stable, and functional folded architectures.
Probing Protein Structure and Function : By replacing a natural proline in a peptide with its 3,3-dimethyl analogue, researchers can study the importance of conformational flexibility at that position for biological activity. This can provide insights into how peptides and proteins recognize each other and how they fold. nih.govnih.gov
Creating D-Peptide Mimetics : Peptides made from natural L-amino acids are often quickly degraded by proteases. Peptides containing unnatural D-amino acids, including D-proline derivatives, are much more resistant to degradation. wikipedia.org A D-peptide can be designed to have a mirror-image conformation of an L-peptide, making it a promising strategy for developing more stable therapeutic peptides. wikipedia.org The rigid structure of 3,3-dimethylproline could be used to create highly stable D-peptide structures for this purpose.
Interdisciplinary Research with Other Fields
The unique properties of 3,3-dimethylproline methyl ester position it at the intersection of several scientific disciplines, creating opportunities for powerful synergistic research.
Medicinal Chemistry and Pharmacology : The use of this rigid scaffold in SAR studies is a direct bridge to medicinal chemistry. researchgate.net By creating libraries of derivatives and testing their biological activity, researchers can identify lead compounds for drug development that target specific enzymes or receptors with high affinity and selectivity.
Computational Chemistry and Molecular Modeling : The conformational rigidity of 3,3-dimethylproline makes it an ideal subject for computational studies. Molecular modeling can be used to predict the three-dimensional structure of peptides containing this residue and to simulate their interactions with biological targets. This in silico approach can guide synthetic efforts, prioritizing the creation of molecules most likely to have the desired activity, thus accelerating the discovery process. Computational studies are already used to shed light on the reaction mechanisms for synthesizing substituted prolines. brandeis.edu
Materials Science : The ability to form stable, predictable secondary structures makes this compound a valuable building block for the bottom-up design of novel biomaterials. nih.govnih.gov By incorporating this residue into polymers, researchers could create materials with defined nanostructures, such as hydrogels for tissue engineering or surfaces with specific protein-binding properties.
Chemical Biology : As a tool to stabilize specific peptide conformations, 3,3-dimethylproline methyl ester can be used to create chemical probes to study complex biological processes. For example, a stabilized peptide mimic of a protein binding loop could be used to isolate its binding partners from a complex cell lysate or to visualize its location within a cell, providing critical insights into cellular signaling pathways.
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of Proline, 3,3-dimethyl-, methyl ester (9CI) for experimental design?
- Answer : Key properties include:
-
Molecular formula : C₇H₁₃NO₂ (confirmed via mass spectrometry) .
-
Boiling point : 176°C (suggests distillation or low-pressure evaporation for purification) .
-
Density : 1.017 g/cm³ (critical for solvent selection in extraction or chromatography) .
-
LogP : 0.63 (indicates moderate hydrophobicity, guiding solubility in organic solvents like ethyl acetate or chloroform) .
-
Flash point : 61°C (requires fire safety protocols during high-temperature reactions) .
- Methodological Insight : Use differential scanning calorimetry (DSC) to validate thermal stability and gas chromatography (GC) with flame ionization detection for purity assessment .
- Methodological Insight : Use differential scanning calorimetry (DSC) to validate thermal stability and gas chromatography (GC) with flame ionization detection for purity assessment .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Answer : A multi-spectroscopic approach is recommended:
-
NMR : ¹H/¹³C NMR to identify methyl ester (δ ~3.6–3.8 ppm for OCH₃) and dimethyl-substituted proline ring protons .
-
Mass spectrometry : ESI-MS for molecular ion peak at m/z 143.18 [M+H]⁺ .
-
FTIR : Ester carbonyl stretch (~1740 cm⁻¹) and proline N-H bending (~1550 cm⁻¹) .
- Validation : Compare retention times with known methyl ester analogs via GC/MS (e.g., octanoic acid methyl ester as a reference) .
Advanced Research Questions
Q. How do steric effects from the 3,3-dimethyl group influence reaction kinetics in peptide coupling?
- Answer : The dimethyl group introduces steric hindrance, slowing nucleophilic attack during amide bond formation.
- Experimental design :
Use kinetic studies (e.g., stopped-flow spectrophotometry) to compare coupling rates with unmodified proline esters.
Employ DFT calculations (B3LYP/6-31G*) to model transition states and steric energy barriers .
- Case study : Reduced coupling efficiency (~30%) was observed in peptide synthesis using bulky esters like 2-methyl proline derivatives .
Q. What strategies resolve contradictions in solubility data between computational predictions and empirical results?
- Answer :
Systematic solubility profiling : Use the shake-flask method across solvents (e.g., DMSO, acetonitrile) and pH ranges (2–10) .
Computational refinement : Apply COSMO-RS simulations to adjust cavity formation energy parameters for dimethyl-substituted proline .
Polymorph screening : DSC/TGA analysis to detect crystalline forms affecting solubility .
- Example : Theoretical LogP (0.63) may underestimate experimental hydrophobicity due to intramolecular H-bonding in the proline ring .
Q. How can enantiomeric purity be maintained during catalytic hydrogenation of intermediates?
- Answer :
- Catalyst optimization : Use chiral catalysts (e.g., Pd/C with (R)-BINAP) to suppress racemization .
- Process control : Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IG-3 column) at 25°C .
- Case study : A 95% ee was achieved for a related proline ester using asymmetric hydrogenation at 50 psi H₂ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
